molecular formula C18H17N9 B2623322 6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine CAS No. 2380184-12-1

6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

Cat. No.: B2623322
CAS No.: 2380184-12-1
M. Wt: 359.397
InChI Key: ITMPAFWPFHGQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring, which is further connected to a pyridazinyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of the pyridazinyl-pyridine intermediate. This intermediate can be synthesized through a cycloaddition reaction of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The piperazine ring is then introduced via nucleophilic substitution reactions, and the final step involves coupling the piperazine derivative with the purine core under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed pharmacological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to its specific combination of a purine core with a piperazine ring and a pyridazinyl-pyridine moiety. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development .

Properties

IUPAC Name

6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9/c1-2-13(10-19-5-1)14-3-4-15(25-24-14)26-6-8-27(9-7-26)18-16-17(21-11-20-16)22-12-23-18/h1-5,10-12H,6-9H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMPAFWPFHGQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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